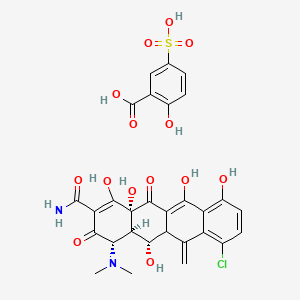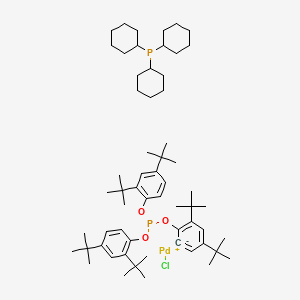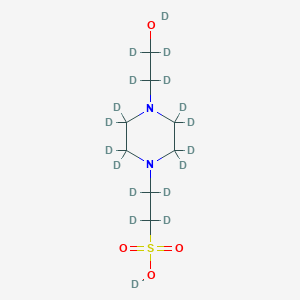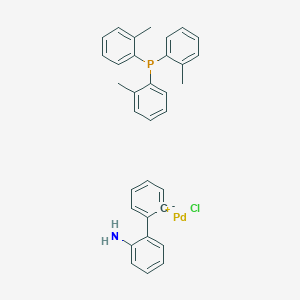
Meclocycline sulfosalicylate, United States PharmacopeiaReference Standard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meclocycline sulfosalicylate is a tetracycline antibiotic used primarily for its antibacterial properties. It is indicated for the treatment of susceptible skin infections, bacterial vaginitis, vulvovaginitis, and cervicitis . This compound is known for its broad-spectrum bacteriostatic activity, which inhibits the growth of a wide range of bacterial species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of meclocycline sulfosalicylate involves the reaction of meclocycline with sulfosalicylic acid. The process typically includes dissolving meclocycline in a suitable solvent, followed by the addition of sulfosalicylic acid under controlled conditions to form the sulfosalicylate salt .
Industrial Production Methods: Industrial production of meclocycline sulfosalicylate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Meclocycline sulfosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of meclocycline, which may have altered antibacterial properties or other pharmacological effects .
Applications De Recherche Scientifique
Meclocycline sulfosalicylate has a wide range of scientific research applications:
Mécanisme D'action
Meclocycline sulfosalicylate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the association of aminoacyl-tRNA with the ribosome, thereby blocking protein synthesis. The inhibition of protein synthesis ultimately prevents bacterial growth and reproduction . The primary molecular target is the bacterial ribosome, specifically protein S7 of the 30S subunit .
Comparaison Avec Des Composés Similaires
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties but different pharmacokinetics and spectrum of activity.
Tetracycline: The parent compound of the tetracycline class, used for a wide range of bacterial infections.
Uniqueness: Meclocycline sulfosalicylate is unique due to its specific formulation as a sulfosalicylate salt, which enhances its solubility and stability for topical applications. This makes it particularly effective for treating skin infections and other localized bacterial infections .
Propriétés
Formule moléculaire |
C29H27ClN2O14S |
|---|---|
Poids moléculaire |
695.0 g/mol |
Nom IUPAC |
(4S,4aR,5S,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10?,14-,15+,17+,22+;/m1./s1 |
Clé InChI |
WVJKUGVVYXCLFV-FRGFDCQGSA-N |
SMILES isomérique |
CN(C)[C@H]1[C@@H]2[C@H](C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
SMILES canonique |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)









